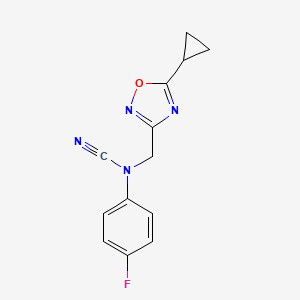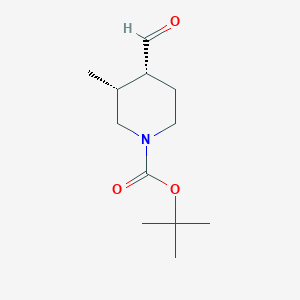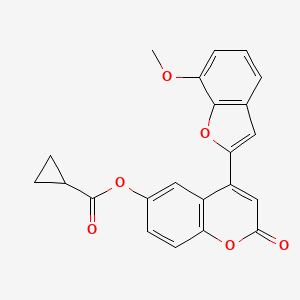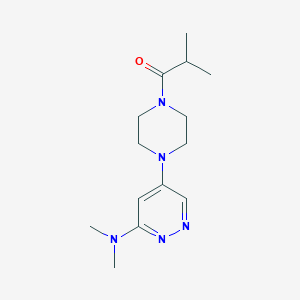
2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H10ClN3O2 . It has a molecular weight of 251.67 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively. These compounds are known to exhibit potent inhibitory activities against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 251.67 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Pharmacological Applications
Heterocyclic Compounds with Triazine Scaffold : Triazine derivatives, similar in structure to the triazolyl moiety in 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid, exhibit a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant properties, among others. The triazine nucleus is considered an interesting core moiety for developing future drugs due to its potent pharmacological activity (Verma et al., 2019).
Environmental Science
Degradation and Fate of Benzoic Acid Derivatives : Studies on the environmental fate, behavior, and degradation of benzoic acid derivatives, including parabens, which are structurally related to this compound, have shown that these compounds, despite undergoing biodegradation, are ubiquitous in surface waters and sediments. This persistence is due to continuous introduction into the environment, highlighting the need for further research on their environmental impact and degradation pathways (Haman et al., 2015).
Synthetic Chemistry
Novel Synthetic Routes for Triazole Derivatives : The development of new synthetic methods for triazole derivatives, closely related to the structure of this compound, has been a topic of interest. These methods aim to improve the efficiency of synthesis while addressing current issues in green chemistry, sustainability, and the discovery of new prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Materials Science
Redox Mediators and Organic Pollutants Treatment : The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants showcases the potential for innovative approaches to environmental remediation. These methodologies, while not directly related to this compound, illustrate the broader applicability of chemical principles and compounds in addressing environmental challenges (Husain & Husain, 2007).
Mecanismo De Acción
While the exact mechanism of action of “2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid” is not specified, 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Propiedades
IUPAC Name |
2-chloro-6-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZYVXNFZJKXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2708900.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2708908.png)

![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)


![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)
![2-Aminospiro[3.3]heptane-2-carbonitrile;hydrochloride](/img/structure/B2708918.png)
![6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2708919.png)
